molecular formula C15H14F3N3O5 B2597501 Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate CAS No. 1286705-47-2

Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate

Cat. No.: B2597501
CAS No.: 1286705-47-2
M. Wt: 373.288
InChI Key: YCWGLIIVKWRQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a useful research compound. Its molecular formula is C15H14F3N3O5 and its molecular weight is 373.288. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Therapeutic Potential

  • Urease Inhibition

    Ethyl 4-oxo-4-((5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is part of a broader category of compounds investigated for their inhibitory potential against urease enzyme. A study detailed the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. These compounds were synthesized through a sequence of chemical transformations and screened for their in vitro inhibitory potential, showing competitive inhibition with promising Ki values, suggesting their potential as therapeutic agents against diseases related to urease activity (Nazir et al., 2018).

  • Antidiabetic Agents

    Another research avenue explored the sequential conversion of indolyl butanoic acid into various derivatives, including oxadiazole analogs, for their antidiabetic potential. These compounds were evaluated for their ability to inhibit the α-glucosidase enzyme, showing significant inhibitory activity with low cytotoxicity, marking them as promising lead molecules for antidiabetic drug development (Nazir et al., 2018).

Chemical Properties and Applications

  • Electron-Transporting Layer for OLEDs

    In the context of materials science, a novel alcohol-soluble electron-transporting small-molecule material, incorporating oxadiazole and arylphosphine oxide moieties, was synthesized and characterized. This compound demonstrated excellent thermal stability and was utilized in the fabrication of efficient solution-processed white organic light-emitting diodes (OLEDs), highlighting its utility in optoelectronic devices (Liu et al., 2015).

  • Industrial Applications

    The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives was aimed at industrial applications, showcasing the methodological development for creating compounds with potential utility in various sectors, including photoelectronic devices. These compounds were characterized for their structural and optical properties, indicating their applicability in specific industrial applications (Shafi et al., 2021).

Properties

IUPAC Name

ethyl 4-oxo-4-[[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O5/c1-2-24-12(23)8-7-11(22)19-14-21-20-13(25-14)9-3-5-10(6-4-9)26-15(16,17)18/h3-6H,2,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGLIIVKWRQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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